Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride
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Overview
Description
“Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2287318-54-9 . It has a molecular weight of 235.71 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C10H17NO3.ClH/c1-13-9(12)8-6-10(11-7-8)2-4-14-5-3-10;/h8,11H,2-7H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 235.71 . The Inchi Code provides additional information about its molecular structure .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Spirocyclic Compounds : A general procedure for the synthesis of spirocyclic 3-oxotetrahydrofurans, potentially used for preparing other biologically active heterocyclic compounds, has been developed. This includes reactions of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, indicating its role in the synthesis of complex molecular structures (Moskalenko & Boev, 2012).
Crystal Structure Determination : Studies have been conducted to determine the crystal structures of compounds like 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, revealing details about their molecular conformations and chiral properties (Wen, 2002).
Chemical Reactions and Properties
Regioselective Cycloaddition : Substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates have been synthesized using regioselective 1,3-dipolar cycloaddition, showcasing the compound's utility in creating diverse chemical structures (Molchanov & Tran, 2013).
Synthesis of Biologically Active Compounds : Research has demonstrated the compound's potential in synthesizing biologically active molecules. For example, its derivatives have been tested for activities like muscarinic agonism, which could be significant in treating conditions like Alzheimer's (Tsukamoto et al., 1995).
Reductive Cleavage and Transformations : The compound has been used in studies involving the reductive cleavage of 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This involves cleaving the N–O bond in the isoxazolidine ring, forming bi- or tricyclic lactams or lactones (Molchanov et al., 2016).
Novel Syntheses and Antiviral Evaluation : New series of derivatives have been synthesized and evaluated for antiviral activity, highlighting the compound's versatility in pharmaceutical research (Apaydın et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c1-13-9(12)8-6-10(11-7-8)2-4-14-5-3-10;/h8,11H,2-7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRFFCACEHDCMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(CCOCC2)NC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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